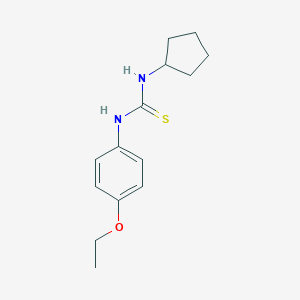
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea, also known as CPET, is a chemical compound that has been widely researched for its potential therapeutic applications. CPET belongs to the class of thiourea derivatives, which have been known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is not fully understood. However, it has been proposed that 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea may reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been found to reduce oxidative stress and protect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is its simple synthesis method, which allows for easy production of the compound for further research. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has also been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea. One area of research could be the development of novel formulations of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea in the treatment of cancer and inflammatory diseases. Finally, more research could be conducted to elucidate the mechanism of action of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea and its effects on various cellular pathways.
Méthodes De Synthèse
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclopentyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea. This synthesis method has been used in various studies to produce 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea for further research.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and pain in animal models of arthritis. These findings suggest that 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Propriétés
Numéro CAS |
6197-22-4 |
|---|---|
Nom du produit |
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea |
Formule moléculaire |
C14H20N2OS |
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
1-cyclopentyl-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C14H20N2OS/c1-2-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,18) |
Clé InChI |
JRAOVTXNCVALMR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



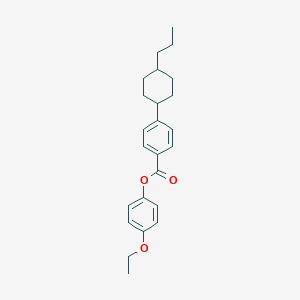
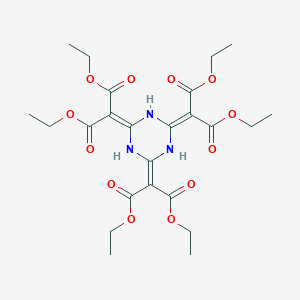
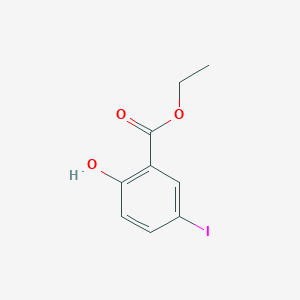
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
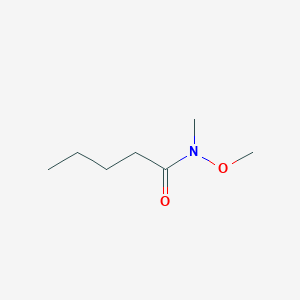
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
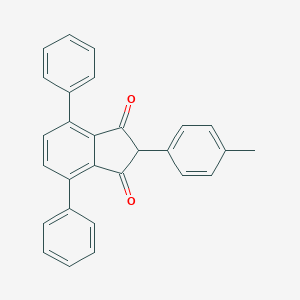
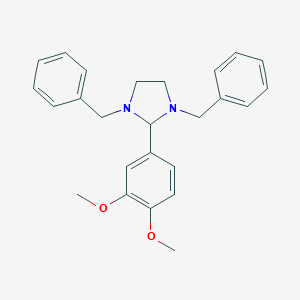
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
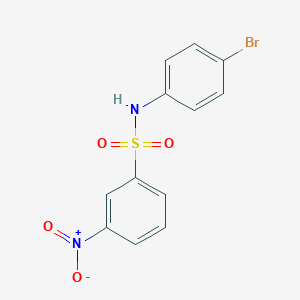
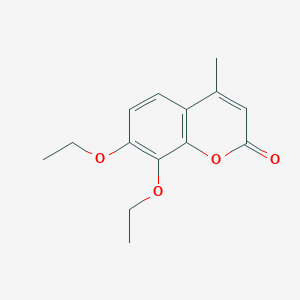
![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)